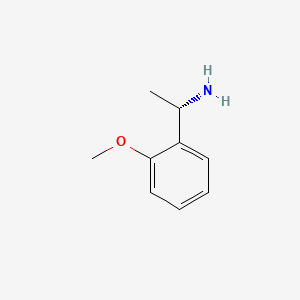

![molecular formula C8H7NS B1347632 4-Methylthieno[3,2-c]pyridine CAS No. 30433-78-4](/img/structure/B1347632.png)

4-Methylthieno[3,2-c]pyridine

Vue d'ensemble

Description

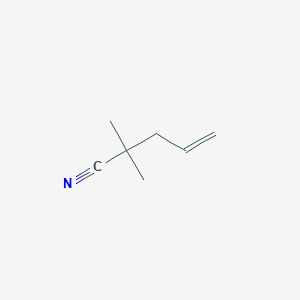

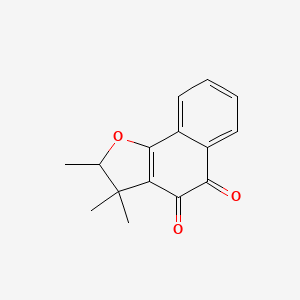

4-Methylthieno[3,2-c]pyridine is a heterocyclic organic compound . It has a molecular weight of 149.21 and a molecular formula of C8H7NS . It is a low energy electrocyclic molecule .

Synthesis Analysis

The synthesis of 4-Methylthieno[3,2-c]pyridine and similar compounds has been described in various studies . For example, one study describes the synthesis of new heterocyclic bases, including 4-methylthieno(2,3-b) thieno(2,3-b)-pyridine . Another study discusses multicomponent condensation of alkylating reagents with carbonyl compounds functionalized by CH-acids, leading to the formation of substituted pyridines, thienopyridines, pyridothienopyridines, and pyrimidothienopyridopyrimidines .

Molecular Structure Analysis

The molecular structure of 4-Methylthieno[3,2-c]pyridine includes a pyridine ring with a methyl group attached to it . The InChI Key for this compound is IFQXMPBAKFTEHE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-Methylthieno[3,2-c]pyridine has a boiling point of 258.6ºC at 760mmHg and a density of 1.217g/cm³ . It is a solid at room temperature .

Applications De Recherche Scientifique

1. Aromatic Nature and Reactivity Studies

4-Methylthieno[3,2-c]pyridine has been studied for its aromatic nature and reactivity. Research by Gronowitz et al. (1977) explored deuteriodeprotonation in various borazarothienopyridines and thienopyridines, including 4-methylthieno[3,2-c]pyridine. They found that exchange occurred predominantly in the 3-position, and discussed the effect of methyl substitution on rate, confirming the aromatic nature of these compounds (Gronowitz, Roos, Sandberg, & Clementi, 1977).

2. Optical and Electrochemical Properties

The optical and electrochemical properties of derivatives of thieno[3,2-c]pyridines have been a subject of interest. Demay-Drouhard and Baumgartner (2020) reported the synthesis of 4-pyridyl-extended dithienophospholes, which are related to 4-methylthieno[3,2-c]pyridine. They found these compounds to be highly luminescent with potential as fluorescent probes (Demay-Drouhard & Baumgartner, 2020).

3. Chemical Synthesis and Modifications

The molecule has been utilized in various chemical synthesis and modification processes. For instance, Fischer and Schneider (1983) explored the 1,3-dipolar addition of 2-benzonitrilio-2-propanid to 7-methylthieno[2,3-c]pyridine 1,1-dioxide and its subsequent reactions, indicating its reactivity and potential for creating complex derivatives (Fischer & Schneider, 1983).

4. Catalysis and Chemical Transformations

4-Methylthieno[3,2-c]pyridine derivatives have been studied in catalysis and chemical transformations. Grozavu et al. (2020) described a method for the C-3/5 methylation of pyridines using temporary dearomatisation, highlighting the versatility of thienopyridines in organic synthesis (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Propriétés

IUPAC Name |

4-methylthieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-7-3-5-10-8(7)2-4-9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQXMPBAKFTEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299232 | |

| Record name | 4-methylthieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylthieno[3,2-c]pyridine | |

CAS RN |

30433-78-4 | |

| Record name | NSC128843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylthieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

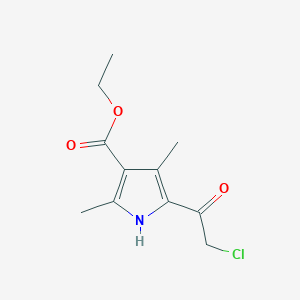

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)